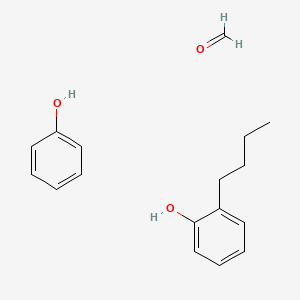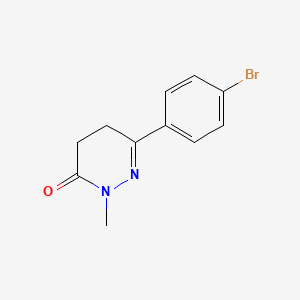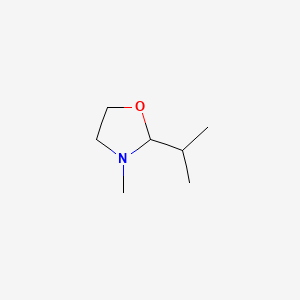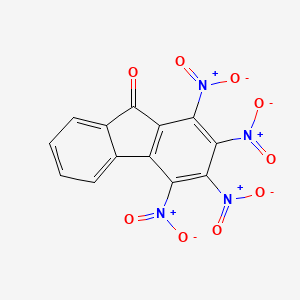
1,2,3,4-Tetranitro-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetranitro-9H-fluoren-9-one: is a highly nitrated derivative of fluorenone, characterized by the presence of four nitro groups attached to the fluorenone core. This compound is known for its bright yellow color and is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetranitro-9H-fluoren-9-one can be synthesized through the nitration of fluorenoneThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetranitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace nitro groups under basic conditions.
Major Products:
Reduction: The major products are the corresponding amino derivatives.
Substitution: The major products depend on the nucleophile used; for example, amines will yield amino-substituted fluorenones.
Applications De Recherche Scientifique
1,2,3,4-Tetranitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetranitro-9H-fluoren-9-one involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular functions .
Comparaison Avec Des Composés Similaires
2,4,5,7-Tetranitro-9-fluorenone: Another highly nitrated fluorenone derivative with similar chemical properties.
2,4,7-Trinitro-9-fluorenone: A trinitro derivative with fewer nitro groups, leading to different reactivity and applications.
Uniqueness: Its high degree of nitration makes it particularly useful in applications requiring strong oxidizing agents .
Propriétés
Numéro CAS |
41417-65-6 |
|---|---|
Formule moléculaire |
C13H4N4O9 |
Poids moléculaire |
360.19 g/mol |
Nom IUPAC |
1,2,3,4-tetranitrofluoren-9-one |
InChI |
InChI=1S/C13H4N4O9/c18-13-6-4-2-1-3-5(6)7-8(13)10(15(21)22)12(17(25)26)11(16(23)24)9(7)14(19)20/h1-4H |
Clé InChI |
BWYOPNXBWMRLFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C(=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


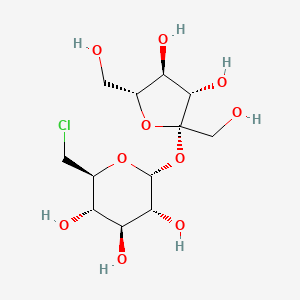
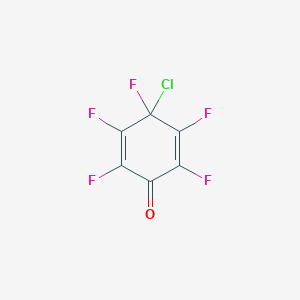
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
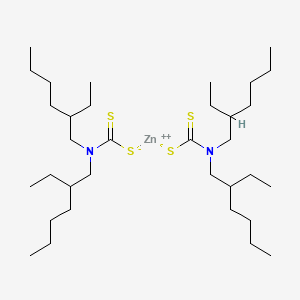

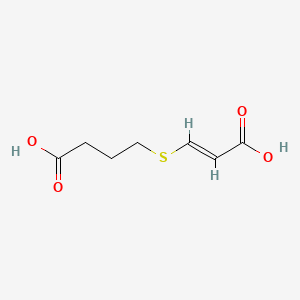
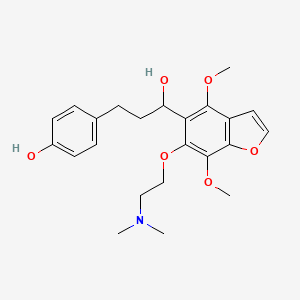
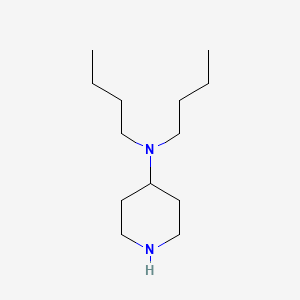
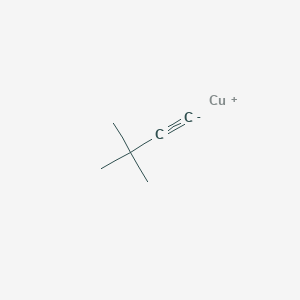
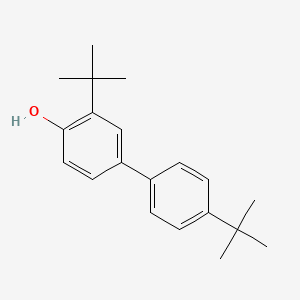
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
